An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzamide: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzamide: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzamide (CAS 1323966-37-5), a fluorinated aromatic compound of increasing interest in medicinal chemistry. While detailed public data on its biological activity remains nascent, its structural motifs suggest significant potential as a key intermediate in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This document will delve into its chemical properties, the strategic rationale for its use in drug design, plausible synthetic routes, and its prospective applications, offering a forward-looking perspective for researchers in the field.
Introduction: The Strategic Value of Fluorinated Benzamides in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The benzamide scaffold, a common feature in many approved drugs, offers a versatile platform for chemical modification.[3][4][5] The convergence of these two features in 3,5-Difluoro-2-methylbenzamide creates a building block with significant potential for the development of novel therapeutics.
The specific substitution pattern of 3,5-Difluoro-2-methylbenzamide, with two fluorine atoms and a methyl group on the benzene ring, is of particular interest. The fluorine atoms can modulate the acidity of the amide proton and create favorable interactions with protein targets, while the methyl group can provide steric hindrance to prevent metabolic degradation and enhance target selectivity. This unique combination of substituents makes it a valuable intermediate for the synthesis of targeted therapies, including kinase inhibitors.[6]
Physicochemical Properties of 3,5-Difluoro-2-methylbenzamide
A clear understanding of the physicochemical properties of 3,5-Difluoro-2-methylbenzamide is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1323966-37-5 | [1] |
| Molecular Formula | C₈H₇F₂NO | [1] |
| Molecular Weight | 171.14 g/mol | [1] |
| SMILES | O=C(N)C1=CC(F)=CC(F)=C1C | [1] |
| Purity | Typically ≥95% |
Synthesis of 3,5-Difluoro-2-methylbenzamide: A Generalized Approach
While a specific, detailed, and publicly available protocol for the synthesis of 3,5-Difluoro-2-methylbenzamide is not readily found in the literature, a general and robust method for the formation of benzamides involves the coupling of a carboxylic acid with an amine. A plausible synthetic workflow for 3,5-Difluoro-2-methylbenzamide would likely start from the corresponding carboxylic acid, 3,5-Difluoro-2-methylbenzoic acid.
Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of 3,5-Difluoro-2-methylbenzamide.
Generalized Experimental Protocol: Amide Formation from Carboxylic Acid
This protocol outlines a standard laboratory procedure for the synthesis of a benzamide from its corresponding benzoic acid. Note: This is a representative protocol and would require optimization for the specific synthesis of 3,5-Difluoro-2-methylbenzamide.
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable activating agent, for example, thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess activating agent under reduced pressure to yield the crude acyl chloride intermediate.
-
-
Amidation:
-
Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of an ammonia source, such as aqueous ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-Difluoro-2-methylbenzamide.
-
Prospective Applications in Drug Discovery: A Building Block for Targeted Therapies
The primary value of 3,5-Difluoro-2-methylbenzamide lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its structural features are particularly well-suited for incorporation into kinase inhibitors.
Kinase Inhibitor Development
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The benzamide moiety can serve as a scaffold that presents substituents in a specific orientation to interact with the ATP-binding pocket or allosteric sites of kinases.
A recent patent application hints at the use of a derivative of 3,5-Difluoro-2-methylbenzamide in the development of HSD17B13 inhibitors.[4] While this is a specific example, the general structural features of the topic compound make it an attractive starting point for the synthesis of inhibitors targeting a range of kinases.
Logical Flow for Utilizing 3,5-Difluoro-2-methylbenzamide in Kinase Inhibitor Synthesis
Caption: A conceptual workflow for the use of 3,5-Difluoro-2-methylbenzamide in a kinase inhibitor discovery program.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,5-Difluoro-2-methylbenzamide is not widely available, general precautions for handling benzamide derivatives should be followed.
-
Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[7]
-
Precautionary Measures:
-
Use in a well-ventilated area or with appropriate local exhaust ventilation.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Researchers should always consult the supplier's safety information and handle the compound in a controlled laboratory setting.
Conclusion and Future Outlook
3,5-Difluoro-2-methylbenzamide is a strategically designed chemical building block with significant potential for the advancement of drug discovery programs. Its unique combination of a benzamide core with fluorine and methyl substituents makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitors. While public data on the direct biological activity of this compound is currently limited, its utility as a synthetic intermediate is evident. As research into targeted therapies continues to expand, it is anticipated that 3,5-Difluoro-2-methylbenzamide will play an increasingly important role in the development of next-generation medicines.
References
- CAS NO.
-
The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
-
Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide). (URL: [Link])
- (Not a valid cit
-
3,5-Difluoro-2-methylbenzamide - CAS:1323966-37-5 - 江苏氩氪氙材料科技有限公司. (URL: [Link])
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
- (Not a valid cit
Sources
- 1. 1323966-37-5|3,5-Difluoro-2-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 886502-05-2|3-Fluoro-2-methylbenzamide|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 5. 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1323966-37-5(3,5-Difluoro-2-methylbenzamide) | Kuujia.com [kuujia.com]
- 7. arctomsci.com [arctomsci.com]
